molecular formula C13H8Cl2N4O B2881973 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 338394-73-3

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2881973
CAS No.: 338394-73-3
M. Wt: 307.13
InChI Key: UMGKAJAOZLTBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold first gained prominence in the 1990s with the development of sedative agents such as zaleplon and indiplon, which showcased the system’s ability to modulate central nervous system targets. These early successes catalyzed interest in the scaffold’s versatility, leading to its exploration in oncology, antimicrobial therapy, and kinase inhibition. The fused bicyclic structure, comprising a pyrazole ring annulated to a pyrimidine, provides a rigid planar geometry that facilitates interactions with ATP-binding pockets in kinases. By the early 2000s, derivatives like ocinaplon demonstrated anxiolytic properties, further validating the scaffold’s therapeutic potential.

A pivotal shift occurred with the discovery that pyrazolo[1,5-a]pyrimidines could serve as bioisosteres of purine bases, enabling their use in kinase inhibitor design. For example, PP1 and PP2, two pyrazolo[3,4-d]pyrimidine derivatives, became foundational tools for studying SRC family kinases. This work laid the groundwork for structural optimizations that prioritized substitutions at the C3, C5, and C7 positions to enhance selectivity and potency.

Emergence of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in Research Literature

The specific derivative this compound (CAS: 338394-73-3) entered the scientific lexicon through synthetic chemistry efforts aimed at optimizing kinase inhibitor profiles. Its structure features a dichlorophenyl group at the C7 position and a carboxamide moiety at C3, both of which contribute to its distinctive electronic and steric properties.

Structural Features and Synthetic Pathways
The compound is typically synthesized via a multi-step route beginning with aminopyrazole intermediates. Key steps include:

  • Condensation : Reaction of 5-amino-3-methylpyrazole with diethyl malonate to form dihydroxy-pyrazolo[1,5-a]pyrimidine precursors.
  • Chlorination : Treatment with phosphorus oxychloride to introduce reactive chlorine atoms at C5 and C7.
  • Functionalization : Suzuki coupling or nucleophilic substitution to install the dichlorophenyl group, followed by carboxamide formation at C3.

A representative synthesis pathway is summarized below:

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Condensation Diethyl malonate, NaOEt Dihydroxy-pyrazolo[1,5-a]pyrimidine
2 Chlorination POCl₃, reflux 5,7-Dichloro derivative
3 Suzuki Coupling 2,4-Dichlorophenylboronic acid C7-dichlorophenyl intermediate
4 Carboxamide Formation NH₃, DMF Final product

This methodology, adapted from recent work on analogous compounds, highlights the scaffold’s adaptability to late-stage functionalization.

Significance in Heterocyclic Chemistry Research

The dichlorophenyl-carboxamide derivative exemplifies three key principles in heterocyclic drug design:

  • Electronic Modulation : The electron-withdrawing chlorine atoms enhance binding to hydrophobic kinase pockets, as seen in PI3Kδ inhibitors.
  • Conformational Rigidity : The planar pyrazolo[1,5-a]pyrimidine core enforces a geometry complementary to ATP-binding sites, reducing entropic penalties upon binding.
  • Diverse Substitution Patterns : The C3 carboxamide group enables hydrogen bonding with conserved residues (e.g., Val-828 in PI3Kδ), while the C7 aryl group engages in π-π stacking.

Comparative studies with unsubstituted analogs reveal that the dichlorophenyl group improves inhibitory activity against kinases by up to 10-fold, underscoring its role in affinity optimization.

Current Research Landscape and Scientific Interest

Recent investigations have focused on this compound as a candidate for:

  • Kinase Inhibition : Docking studies predict strong interactions with PI3Kδ, a target in hematologic malignancies. The compound’s indole-derived analogs show submicromolar activity in preclinical models.
  • Anticancer Applications : Derivatives with similar substitution patterns exhibit antiproliferative effects in leukemia and neuroblastoma cell lines.
  • Synthetic Methodology : Advances in C–H activation and cross-coupling reactions have streamlined the production of structurally complex variants.

Ongoing work aims to elucidate its selectivity profile across kinase families and explore hybrid derivatives combining the pyrazolo[1,5-a]pyrimidine core with pharmacophores from established anticancer agents.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(10(15)5-7)11-3-4-17-13-9(12(16)20)6-18-19(11)13/h1-6H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGKAJAOZLTBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323971
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-73-3
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3-amino-1H-pyrazole-4-carboxamide in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the design and synthesis of various coumarin-based compounds that incorporate the pyrazolo[1,5-a]pyrimidine scaffold. These compounds were evaluated for their ability to inhibit carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth and metastasis. Notably, certain derivatives showed potent inhibitory activity in the low nanomolar range against these isoforms, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its role as a phosphodiesterase-4 (PDE-4) inhibitor. PDE-4 inhibitors are known for their anti-inflammatory effects and are being explored for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The design of novel series of pyrazolo[1,5-a]pyrimidines has shown promising results in inhibiting PDE-4 activity, suggesting a therapeutic avenue for respiratory diseases .

Antibacterial Properties

Recent studies have also focused on the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives. Compounds synthesized through ultrasound-assisted methods exhibited significant antibacterial activity against various bacterial strains. This highlights the versatility of this compound class in addressing infectious diseases .

Case Study 1: Anticancer Evaluation

A recent study conducted extensive biological evaluations on a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The findings indicated that certain compounds led to G2/M phase arrest in breast cancer cells (MDA-MB-231), triggering apoptosis through modulation of apoptotic markers. This underscores the potential of these compounds in cancer therapeutics .

Case Study 2: PDE-4 Inhibition in COPD Models

In preclinical models simulating COPD, pyrazolo[1,5-a]pyrimidines demonstrated significant reductions in inflammatory markers when administered as PDE-4 inhibitors. These results suggest that this compound class could provide a new approach for managing chronic inflammatory diseases of the lungs .

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolopyrimidine scaffold is highly versatile, with modifications at the 2-, 5-, 7-, and carboxamide positions significantly influencing physicochemical properties and biological activity. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physical Properties Comparison

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR C=O stretch, cm⁻¹)
Target Compound 7-(2,4-Dichlorophenyl) C₁₃H₈Cl₂N₄O 307.13 Not reported Not reported
18h 7-Phenyl, 2-(4-methoxyphenylamino) C₂₇H₂₂N₅O₂ 456.50 261 1,653
10i 7-(4-Bromophenyl), 2-(4-bromophenylamino) C₁₉H₁₃N₅OBr₂ 538.15 197–200 1,635
CU8 7-(3-Methylphenyl) C₁₄H₁₂N₄O 252.27 Not reported Not reported
7o 7-Cyclopropyl, 2-(3,5-dimethoxyphenylamino) C₂₂H₂₅N₇O₂ 431.48 Not reported Not reported

Key Observations :

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (Cl, Br): The target compound’s 2,4-dichlorophenyl group enhances lipophilicity compared to methoxy (e.g., 18h) or methyl (CU8) substituents. This may improve membrane permeability but reduce aqueous solubility . Carboxamide vs.

Biological Activity Trends: Antitumor Potential: Compounds such as 18h and 18i () exhibit antitumor activity, with IC₅₀ values in the micromolar range. The dichlorophenyl group in the target compound may enhance cytotoxicity through increased halogen bonding with biological targets . Kinase Inhibition: Derivatives like 7o () and 7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide () show potent inhibition of c-Src and TYK2 kinases, respectively. The target compound’s dichlorophenyl group could confer unique selectivity profiles .

Conformational and Structural Insights :

  • Molecular modeling () indicates that pyrazolopyrimidine carboxamides adopt a planar conformation with NH-N hydrogen bond distances (~2.20–2.23 Å), critical for target binding. The target compound’s dichlorophenyl group may introduce steric effects that modulate this interaction .

Critical Analysis of Structural Modifications

  • Chlorine vs. Bromine : Brominated analogs (e.g., 10i ) exhibit higher molecular weights and melting points, likely due to increased van der Waals interactions. However, chlorine’s smaller size may improve metabolic stability compared to bromine .
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 18h ) enhance solubility but may reduce metabolic stability due to demethylation pathways. In contrast, methyl groups (CU8) offer simpler metabolic profiles .
  • Carboxamide Position : The 3-carboxamide moiety is conserved across most analogs, suggesting its critical role in hydrogen bonding with biological targets. Modifications here (e.g., carbonitrile in ) drastically alter activity .

Biological Activity

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, including anticancer and enzyme inhibition activities.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with a dichlorophenyl substituent. The molecular formula is C12H7Cl2N3C_{12}H_7Cl_2N_3, and it exhibits significant solubility in polar solvents while being relatively insoluble in non-polar organic solvents .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through condensation reactions.
  • Introduction of the 2,4-dichlorophenyl group , typically via electrophilic aromatic substitution methods.
  • Carboxamide formation through reaction with appropriate amines or carboxylic acids.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, one study reported that certain derivatives could halt the cell cycle at the S phase and induce apoptosis in breast cancer cell lines by increasing caspase-3 levels significantly .
  • A structure-activity relationship (SAR) analysis indicated that the presence of halogen substituents (like chlorine) on the phenyl ring enhances anticancer activity by improving binding affinity to target enzymes involved in tumor growth regulation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Xanthine oxidase inhibition : Some derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating gout and hyperuricemia. The inhibitory activity can be attributed to structural features that allow effective binding to the enzyme's active site .
  • Kinase inhibition : Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit various kinases involved in cancer progression. This includes potential inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are critical in cancer cell proliferation and angiogenesis .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer effects against the NCI 60 human tumor cell line panel. Among these compounds, those structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-468), with IC50 values indicating potent activity .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for compounds within this class. It was found that these compounds can induce apoptosis through mitochondrial pathways and inhibit cell cycle progression via CDK interference. This dual mechanism highlights their potential as therapeutic agents in cancer treatment strategies .

Q & A

(Basic) What synthetic methodologies are commonly employed for 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide?

The compound is synthesized via cyclocondensation reactions between enaminones and aminopyrazole precursors. Key steps include:

  • Reagent selection : Pyridine is often used as a solvent and base to facilitate nucleophilic substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core .
  • Substituent introduction : The 2,4-dichlorophenyl group is introduced via electrophilic aromatic substitution or Suzuki coupling. For example, reacting 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide with 2,4-dichlorophenylboronic acid under palladium catalysis .
  • Crystallization : DMF or ethanol/DMF mixtures are preferred for recrystallization to achieve >95% purity, with yields ranging from 60% to 86% depending on substituents .

(Basic) How is the structural integrity of this compound validated experimentally?

Routine characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key protons (e.g., pyrimidine H-5 at δ 6.80–7.88 ppm, NH at δ 10.74–10.83 ppm) and carbons (e.g., CO at δ 168–169 ppm) confirm regiochemistry .
    • IR : Stretching vibrations for NH (3249–3280 cm⁻¹) and carbonyl (1674–1695 cm⁻¹) validate the carboxamide group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 359–400 for M⁺) and fragmentation patterns align with theoretical calculations .
  • Elemental analysis : Carbon/nitrogen content deviations <0.5% confirm purity .

(Advanced) How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent effects : DMF enhances solubility of intermediates, while ethanol improves crystallization efficiency. Polar aprotic solvents (e.g., pyridine) stabilize transition states in cyclocondensation .
  • Temperature control : Reflux (110–120°C) minimizes side reactions like over-substitution. Lower temperatures (60–80°C) are optimal for acid-sensitive intermediates .
  • Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency (>75% yield) for aryl substituents compared to Cu-based catalysts .
  • Byproduct mitigation : Acidic workup (e.g., HCl) removes unreacted enaminones, while column chromatography isolates isomers .

(Advanced) What strategies resolve contradictions in reported biological activity data for analogs?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃ at position 7) enhance target binding but may reduce solubility, skewing in vitro results .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives. For example, PI3Kβ inhibition data should use consistent IC₅₀ measurement methods .
  • Metabolic stability : Microsomal stability assays (e.g., liver S9 fractions) differentiate intrinsic activity from pharmacokinetic artifacts .

(Advanced) How does X-ray crystallography inform structural conformation and intermolecular interactions?

  • Planarity analysis : The pyrazolo[1,5-a]pyrimidine core is nearly coplanar (RMSD <0.011 Å), with dihedral angles <5° between the dichlorophenyl group and the heterocycle, favoring π-π stacking .
  • Hydrogen bonding : Weak C–H⋯N interactions (2.8–3.0 Å) form infinite sheets in the crystal lattice, influencing solid-state stability and solubility .
  • Halogen interactions : Cl⋯Cl contacts (3.3–3.5 Å) contribute to packing density, critical for crystallinity in pharmaceutical formulations .

(Advanced) What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Use crystal structures (e.g., PDB ID CU8) to model binding to targets like PI3Kβ. Docking scores correlate with substituent hydrophobicity (R² >0.8) .
  • QSAR modeling : Hammett constants (σ) for substituents at position 7 predict logP and IC₅₀ values. For example, σ = +0.78 for -CF₃ improves kinase affinity .
  • DFT calculations : HOMO-LUMO gaps (4.5–5.2 eV) identify electrophilic regions prone to nucleophilic attack, guiding derivatization .

(Advanced) How are substituent effects systematically analyzed to guide drug design?

  • Position 7 modifications :

    SubstituentBiological EffectKey Reference
    -NH₂↑ Solubility
    -CF₃↑ Target potency
    -Cl↑ Metabolic stability
  • Carboxamide variations : N-Aryl groups (e.g., 4,6-dimethylpyrimidin-2-yl) improve bioavailability by reducing plasma protein binding .

  • Heterocyclic replacements : Thiophene at position 7 enhances π-stacking but may induce hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.